molecular formula C12H23ClN2O2 B13584005 tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride

tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride

Cat. No.: B13584005
M. Wt: 262.77 g/mol
InChI Key: WFOYWFRNEOROEZ-UHFFFAOYSA-N
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Description

tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride is a chemical compound with a unique spirocyclic structure. It is often used in various scientific research applications due to its distinct chemical properties. The compound is characterized by its molecular formula C13H24N2O2·HCl and a molecular weight of 276.81 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry .

Scientific Research Applications

tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate hydrochloride apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12;/h8-9H,4-7,13H2,1-3H3,(H,14,15);1H

InChI Key

WFOYWFRNEOROEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N.Cl

Origin of Product

United States

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